Hetester PMA
Description
Chemical Structure and Systematic Nomenclature
Propylene (B89431) glycol myristyl ether acetate (B1210297) is a complex molecule that combines the structural features of both an ether and an ester. Its synthesis results in a substance with the chemical formula C19H38O3. newcny.comlookchem.com The systematic IUPAC name for this compound is 1-tetradecoxypropan-2-yl acetate. newcny.comthegoodscentscompany.com This name precisely describes the arrangement of its constituent parts: a myristyl group (tetradecyloxy) attached to a propylene glycol backbone, which is in turn acetylated.
The compound is also known by several synonyms, including PPG-1 myristyl ether acetate and 1-propanol, 2-(tetradecyloxy)-, acetate. newcny.comthegoodscentscompany.com Its unique structure imparts specific physicochemical properties that are leveraged in its applications.
Table 1: Chemical Identification of Propylene Glycol Myristyl Ether Acetate
| Identifier | Value |
| CAS Number | 135326-54-4 newcny.comlookchem.comthegoodscentscompany.comeuropa.euchemsrc.com |
| Molecular Formula | C19H38O3 newcny.comlookchem.comthegoodscentscompany.comchembk.com |
| Molecular Weight | 314.50 g/mol newcny.com |
| IUPAC Name | 1-tetradecoxypropan-2-yl acetate newcny.com |
| Synonyms | Hetester PMA, Propanol, (tetradecyloxy)-, acetate newcny.com |
This table is interactive. Click on the headers to sort.
Historical Trajectory of Related Ester and Ether Chemistry
The development of propylene glycol myristyl ether acetate is rooted in the broader history of ester and ether chemistry. Propylene glycol ethers, in particular, have a long history of use as solvents in products like inks, coatings, and cleaners. wikipedia.org A well-known example is propylene glycol methyl ether acetate (PGMEA), which is widely used in the semiconductor industry. wikipedia.orgmdpi.com
The synthesis of such compounds has evolved over time. Traditional methods often involved direct esterification, a mature technology for producing esters. google.com For instance, the synthesis of propylene glycol methyl ether acetate can be achieved through the esterification of propylene glycol methyl ether with acetic acid, often using a catalyst like p-toluenesulfonic acid. google.com Another established method is transesterification. google.com More recent research has explored the use of heterogeneous catalysts, such as Amberlyst-15, to create more streamlined and efficient synthesis processes for compounds like PGMEA. mdpi.comresearchgate.net These advancements in synthetic methodologies have paved the way for the creation of more complex and specialized molecules like propylene glycol myristyl ether acetate.
Positioning within the Broader Field of Specialty Chemical Compounds Research
Propylene glycol myristyl ether acetate is classified as a specialty chemical, a category of compounds produced for specific end-uses and performance-enhancing functions. chembk.com Its primary application is in the cosmetics industry, where it functions as a skin-conditioning agent and emollient. thegoodscentscompany.com The "myristyl" portion of the molecule, derived from myristic acid, a fatty acid, contributes to its emollient properties, which help to soften and smooth the skin.
The compound's utility extends to other areas where its solvent and chemical intermediate properties are valuable. chembk.com This places it within a class of versatile chemicals that are subject to ongoing research to explore their full potential. The development of such specialty chemicals is often driven by the need for ingredients with specific performance characteristics in high-value industries.
Overview of Research Gaps and Future Directions for Propylene Glycol Myristyl Ether Acetate
While propylene glycol myristyl ether acetate has found a niche in the cosmetics market, there are several areas where further research is warranted. A significant portion of the publicly available research focuses on its more common cousin, PGMEA, particularly concerning its synthesis and applications in the electronics industry. mdpi.comgrafiati.com
Future research could focus on several key areas:
Advanced Synthesis Methods: Exploring novel catalytic systems and process optimization for the synthesis of propylene glycol myristyl ether acetate could lead to more sustainable and cost-effective production.
Expanded Applications: Investigating the potential use of this compound in other formulations beyond cosmetics, such as in pharmaceuticals or specialty lubricants, could open up new markets.
Structure-Property Relationships: A more in-depth study of how its unique ether-ester structure dictates its physical and chemical properties could enable the design of new molecules with tailored functionalities.
Biodegradability and Environmental Impact: As with all specialty chemicals, a thorough understanding of its environmental fate and toxicological profile is essential for its long-term, sustainable use.
Structure
2D Structure
Properties
CAS No. |
135326-54-4 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.51 |
IUPAC Name |
1-tetradecoxypropan-2-yl acetate |
InChI |
InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(2)22-19(3)20/h18H,4-17H2,1-3H3 |
InChI Key |
PCRBTNZNEYJDCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Propylene Glycol Myristyl Ether Acetate
Established Synthetic Routes for Propylene (B89431) Glycol Myristyl Ether Acetate (B1210297) Production
Direct Esterification Reactions
Direct esterification is a common and well-established method for producing esters. In the context of Propylene Glycol Myristyl Ether Acetate, this process involves the reaction of Propylene Glycol Myristyl Ether with acetic acid. google.com This reaction is a reversible equilibrium process, and to drive it towards the formation of the desired ester, water, a byproduct, must be continuously removed.
The reaction is typically catalyzed by an acid. While traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they can lead to challenges in separation and potential corrosion issues. mdpi.comgoogle.com Consequently, solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides, have gained prominence. mdpi.compreprints.org These heterogeneous catalysts are easily separable from the reaction mixture, can be regenerated and reused, and often result in a cleaner product profile. mdpi.com The reaction temperature for the direct esterification of similar propylene glycol ethers generally ranges from 80 to 150°C. google.com
A general representation of the direct esterification reaction is as follows:
Propylene Glycol Myristyl Ether + Acetic Acid ⇌ Propylene Glycol Myristyl Ether Acetate + Water
Transesterification Processes
Transesterification offers an alternative pathway to Propylene Glycol Myristyl Ether Acetate, starting from Propylene Glycol Myristyl Ether and an acetate source other than acetic acid, such as methyl acetate or ethyl acetate. preprints.orgresearchgate.net This method can be advantageous as it may proceed under milder conditions and can avoid the production of water, which simplifies the process by eliminating the need for its removal. nih.gov
This reaction can be catalyzed by either acids or bases. Alkaline catalysts, such as sodium methoxide (B1231860) or calcium oxide, are often employed for transesterification reactions. preprints.orggoogle.com Anion exchange resins have also been shown to be effective catalysts for the transesterification of propylene glycol ethers. nih.govgoogle.com The choice of catalyst can influence the reaction rate and selectivity. For instance, a Chinese patent suggests the use of calcium oxide for the transesterification of propylene glycol C1-C4 alkyl ethers with sec-butyl acetate, achieving high yields. google.com
The general transesterification reaction can be depicted as:
Propylene Glycol Myristyl Ether + Alkyl Acetate ⇌ Propylene Glycol Myristyl Ether Acetate + Alkyl Alcohol
Etherification Synthesis Approaches
The synthesis of the precursor, Propylene Glycol Myristyl Ether, is the foundational step in the production of Propylene Glycol Myristyl Ether Acetate. This ether is typically produced through the reaction of propylene oxide with myristyl alcohol. grafiati.comgoogle.com This reaction, known as etherification or alcoholysis of an epoxide, is generally catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, or by solid catalysts. grafiati.comgoogle.com The reaction opens the epoxide ring of propylene oxide, and the myristyl alcohol attacks one of the carbon atoms, leading to the formation of the ether linkage.
This reaction can produce two primary isomers: 1-(myristyloxy)propan-2-ol (the primary alcohol isomer) and 2-(myristyloxy)propan-1-ol (the secondary alcohol isomer), depending on which carbon of the propylene oxide ring is attacked. The reaction conditions can be tuned to favor the formation of one isomer over the other. Following the etherification, the resulting Propylene Glycol Myristyl Ether is then acetylated, typically through direct esterification with acetic acid or transesterification as described above, to yield the final product, Propylene Glycol Myristyl Ether Acetate.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms, kinetics, and catalytic pathways is crucial for optimizing the synthesis of Propylene Glycol Myristyl Ether Acetate. While specific studies on the myristyl derivative are limited, extensive research on the closely related Propylene Glycol Methyl Ether Acetate (PGMEA) provides valuable insights into the mechanistic aspects of these reactions.
Kinetic Studies of Esterification and Etherification Reactions
Kinetic studies of the direct esterification of propylene glycol ethers with acetic acid have shown that the reaction rate is significantly influenced by temperature, the molar ratio of reactants, and the catalyst concentration. mdpi.comresearchgate.net For the synthesis of PGMEA using an Amberlyst-15 catalyst, the reaction rate increases with temperature in the range of 60 to 100°C. mdpi.com
Several kinetic models have been applied to describe the esterification process, including the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hogen-Watson (LHHW) models. preprints.org For the esterification of propylene glycol methyl ether with acetic acid over an Amberlyst-35 ion-exchange resin, the LHHW model was found to provide the best fit with experimental data, suggesting that the surface reaction is the rate-controlling step. preprints.org
The following table, based on data from the synthesis of PGMEA, illustrates the effect of various parameters on reaction kinetics. It is important to note that while the trends are expected to be similar for Propylene Glycol Myristyl Ether Acetate, the specific values will differ due to the longer alkyl chain of the myristyl group, which can introduce steric hindrance and affect the physical properties of the reactants.
| Parameter | Effect on Reaction Rate | Illustrative Example (PGMEA Synthesis) |
| Temperature | Increases reaction rate | Rate increases significantly from 60°C to 100°C. mdpi.com |
| Reactant Molar Ratio | An excess of one reactant can drive the equilibrium towards product formation. | Increasing the acetic acid to propylene glycol methyl ether ratio from 1:1 to 3:1 improves the conversion of the ether. researchgate.net |
| Catalyst Loading | Increases reaction rate up to a certain point, after which mass transfer limitations may occur. | For the esterification of propylene glycol methyl ether, increasing the catalyst loading of Amberlyst-35 to 10 wt% resulted in a high yield. preprints.org |
Catalytic Pathways and Stereochemical Considerations
The catalytic pathway for direct esterification using a solid acid catalyst like an ion-exchange resin typically involves the protonation of the carboxylic acid (acetic acid) by the catalyst. The protonated acid is then attacked by the hydroxyl group of the propylene glycol myristyl ether, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the protonated ester, which subsequently deprotonates to yield the final product and regenerate the catalyst.
In transesterification reactions catalyzed by a base, the mechanism generally involves the deprotonation of the propylene glycol myristyl ether by the base to form an alkoxide. This nucleophilic alkoxide then attacks the carbonyl carbon of the acetate ester, forming a tetrahedral intermediate which then collapses to release the new ester and the leaving alkoxide group.
A significant stereochemical aspect arises from the chiral center in the propylene glycol moiety. Propylene glycol exists as two enantiomers, (R)- and (S)-propylene glycol. Consequently, Propylene Glycol Myristyl Ether and its subsequent acetate will also be a mixture of enantiomers. The synthesis from racemic propylene oxide typically results in a racemic mixture of the final product. Enantiomerically pure forms can be obtained through the use of enantiomerically pure starting materials or through enzymatic resolution, where enzymes like lipases can selectively hydrolyze or acylate one of the enantiomers. google.com
Green Chemistry Principles in Propylene Glycol Myristyl Ether Acetate Synthesis
Exploration of Sustainable Catalytic Systems (e.g., heterogeneous, biocatalysts)
The shift away from conventional homogeneous catalysts, such as sulfuric acid, is a central theme in the green synthesis of this compound. mdpi.com Homogeneous catalysts are effective but pose significant challenges, including corrosion of equipment, complex separation from the product mixture, and the generation of acidic waste streams that require neutralization. mdpi.comgoogle.com
Biocatalysts: Enzymes, particularly lipases, represent another frontier in green catalytic systems for ester synthesis. Biocatalysts like Candida antarctica lipase (B570770) B (often immobilized, as in Novozym 435) can catalyze esterification reactions under very mild conditions of temperature and pressure. ufrgs.brcsic.es This reduces the energy consumption of the process. Furthermore, lipases are highly specific, which can lead to fewer byproducts and a cleaner reaction profile. While their industrial application for Propylene Glycol Myristyl Ether Acetate is still developing, they offer a highly sustainable pathway, avoiding harsh chemicals and extreme reaction conditions. ufrgs.br
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid google.com | High catalytic activity and selectivity mdpi.com | Difficult to separate, corrosive, produces waste mdpi.comgoogle.com |
| Heterogeneous | Amberlyst-15, Amberlyst-35, Titanium Sulfate mdpi.comresearchgate.netresearchgate.net | Easy separation and recyclability, low corrosivity, simplified purification mdpi.com | May have lower activity than homogeneous catalysts, potential for pore blockage |
| Biocatalyst | Immobilized Lipases (e.g., Novozym 435) ufrgs.brcsic.es | Mild reaction conditions, high specificity, biodegradable, low energy consumption csic.es | Higher cost, potential for deactivation, sensitivity to substrate/solvent csic.es |
Development of Solvent-Free or Alternative Solvent Methodologies
Many traditional esterification processes use a solvent to act as an entrainer (e.g., toluene) to remove water, a byproduct of the reaction, and drive the equilibrium towards the formation of the ester. google.comgoogle.com However, the use of such volatile organic compounds (VOCs) contributes to environmental pollution and adds a costly solvent recovery step to the process.
Atom Economy and Process Efficiency Optimizations
Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. researchgate.net For the esterification of Propylene Glycol Myristyl Ether with acetic acid, the theoretical atom economy is high, with water being the only byproduct. However, process inefficiencies and side reactions can lower the practical yield.
Process intensification techniques are key to optimizing efficiency. Reactive Distillation (RD) is a prominent example where the chemical reactor is also a distillation column. doi.org As the esterification reaction proceeds in the column, the products are continuously separated based on their boiling points. This allows for the immediate removal of the water byproduct, which shifts the reaction equilibrium forward, leading to a higher conversion of reactants and increased yield. doi.org Studies on related processes have shown that integrating reactive distillation can significantly reduce the total annual cost (TAC) and energy requirements. researchgate.netdoi.org For example, optimizing a reactive distillation system for PGMEA production using a genetic algorithm led to a 48.62% reduction in TAC. doi.org
Purification and Isolation Techniques for Synthetic Propylene Glycol Myristyl Ether Acetate
After synthesis, the crude product contains the desired ester along with unreacted starting materials, the catalyst (if homogeneous), water, and other byproducts. Achieving the high purity required for many applications necessitates a robust purification strategy.
The primary method for purifying Propylene Glycol Myristyl Ether Acetate is distillation . google.comgoogle.com Given the different boiling points of the components in the mixture, a multi-stage distillation process is often employed. researchgate.net
Catalyst Removal: If a heterogeneous catalyst is used, it is typically removed first by simple filtration. If a homogeneous acid catalyst is used, a neutralization step with an alkaline solution is required, followed by separation of the resulting salts, which complicates the process. google.com
Removal of Light Components: The mixture is then fed into a first distillation column (a "lightness-removing column") to separate low-boiling components, such as excess acetic acid and water. google.com
Product Isolation: The bottom product from the first column, now enriched in the ester, is fed into a second, higher-temperature rectification tower. google.com In this column, the final product is separated from high-boiling point impurities and any remaining unreacted Propylene Glycol Myristyl Ether. google.com
High-Purity Fractionation: For electronic-grade or other high-purity applications, additional distillation or fractionation steps may be necessary to remove trace impurities. doi.orggoogle.com This can involve vacuum distillation to lower the boiling points and prevent thermal degradation of the product. researchgate.net
Patented purification methods describe adding specific chemical agents, such as amine compounds, to react with certain impurities (like cyclohexanone) to alter their boiling points, facilitating their separation through fractional distillation. google.com This allows for higher purity and yield by minimizing the loss of the target product during purification. google.com
| Purification Stage | Key Impurities Removed | Technique | Resulting Purity |
|---|---|---|---|
| Initial Separation | Unreacted Acetic Acid, Water, Low-boiling organics | Distillation/Stripping | Crude Product (>70%) researchgate.net |
| Rectification | Unreacted Glycol Ether, High-boiling byproducts | Fractional Distillation | > 95-98% google.comresearchgate.net |
| Final Polishing | Trace impurities, color bodies | Vacuum Distillation / Chemical Treatment google.comresearchgate.net | > 99.5% doi.org |
Advanced Structural Characterization and Spectroscopic Analysis of Propylene Glycol Myristyl Ether Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides a detailed map of the chemical environment of each atom within a molecule. For a compound like Propylene (B89431) Glycol Myristyl Ether Acetate (B1210297), a full suite of 1D and 2D NMR experiments can unambiguously confirm its constitution.
One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the presence of the three key components of the molecule: the propylene glycol unit, the myristyl chain, and the acetate group. The chemical shifts are influenced by the electronegativity of adjacent atoms, particularly the ether and ester oxygen atoms.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the propylene glycol backbone, the acetate methyl group, and the long alkyl chain of the myristyl group. The protons closer to the oxygen atoms will appear at a lower field (higher ppm).
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the ester, the carbons bonded to oxygen in the ether and ester linkages, and the series of methylene (B1212753) carbons in the alkyl chain. oregonstate.edu The chemical shifts in deuterated chloroform (B151607) (CDCl₃) can be predicted based on data from analogous structures. pitt.edusigmaaldrich.comcarlroth.com
Predicted ¹H and ¹³C NMR Chemical Shifts for Propylene Glycol Myristyl Ether Acetate Predicted chemical shifts are based on analogous structures reported in the literature. oregonstate.educhemicalbook.comasianpubs.orgmdpi.com
| Atom Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | CH₃ -C(O)- | ~2.05 (s, 3H) | ~21.0 |
| 2' | -C(C =O)- | - | ~170.5 |
| a | -O-CH - | ~5.0-5.2 (m, 1H) | ~72.0-74.0 |
| b | -CH-CH₂ -O- | ~3.4-3.6 (m, 2H) | ~70.0-72.0 |
| c | -CH-CH₃ | ~1.2 (d, 3H) | ~16.5 |
| 1 | -O-CH₂ - | ~3.4-3.5 (t, 2H) | ~71.0 |
| 2 | -CH₂-CH₂ - | ~1.5-1.6 (quint, 2H) | ~29.5 |
| 3-12 | -(CH₂ )₁₀- | ~1.2-1.4 (br m, 20H) | ~29.3-29.7 |
| 13 | -CH₂ -CH₃ | ~1.2-1.4 (m, 2H) | ~22.7 |
| 14 | -CH₂-CH₃ | ~0.88 (t, 3H) | ~14.1 |
While 1D NMR suggests the presence of the constituent parts, 2D NMR experiments are essential to confirm how they are connected.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Propylene Glycol Myristyl Ether Acetate, it would show correlations between the methine proton (H-a) and both the methylene protons (H-b) and the methyl protons (H-c) of the propylene glycol unit. nih.govnih.gov It would also confirm the connectivity within the myristyl chain through correlations between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton directly to the carbon it is attached to. researchgate.netacs.org This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For example, the proton signal at ~2.05 ppm would correlate to the carbon signal at ~21.0 ppm, confirming the acetate methyl group.
A correlation from the propylene glycol methine proton (H-a) to the acetate carbonyl carbon (C-2') would confirm that the acetate group is attached to the secondary carbon of the propylene glycol unit.
A correlation from the propylene glycol methylene protons (H-b) to the first carbon of the myristyl chain (C-1) would confirm the ether linkage at that position.
Correlations from the acetate methyl protons (H-1') to the acetate carbonyl carbon (C-2') would further solidify the acetate assignment. beilstein-journals.org
Expected Key 2D NMR Correlations for Propylene Glycol Myristyl Ether Acetate
| Experiment | Correlating Protons | Correlating Protons/Carbons | Structural Information Confirmed |
| COSY | H-a | H-b, H-c | Connectivity within the propylene glycol backbone. |
| H-1 | H-2 | Connectivity within the myristyl chain. | |
| HSQC | H-1' | C-1' | Direct H-C bond of the acetate methyl group. |
| H-a, H-b, H-c | C-a, C-b, C-c | Direct H-C bonds of the propylene glycol unit. | |
| H-1 to H-14 | C-1 to C-14 | Direct H-C bonds of the myristyl chain. | |
| HMBC | H-a | C-2' (carbonyl) | Linkage of acetate group to the secondary carbon of propylene glycol. |
| H-b | C-1 (myristyl) | Linkage of myristyl ether to the primary carbon of propylene glycol. | |
| H-1' | C-2' (carbonyl) | Confirmation of the acetate structure. |
Dynamic NMR (DNMR) techniques can be used to study temperature-dependent conformational changes in molecules. In Propylene Glycol Myristyl Ether Acetate, hindered rotation around the C(a)-O ester bond could be a potential dynamic process to investigate. rsc.orgrsc.org Steric hindrance between the bulky myristyl ether group and the acetate group may create a significant energy barrier to free rotation.
By acquiring ¹³C NMR spectra at various temperatures, one could observe the broadening and eventual coalescence of signals for carbons near the chiral center (C-a). For instance, if the rotation is slow on the NMR timescale at low temperatures, separate signals might be observed for different rotamers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. researchgate.netacs.org This provides valuable insight into the molecule's conformational flexibility.
Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecule and, consequently, its unique elemental formula. uni-rostock.debioanalysis-zone.com For Propylene Glycol Myristyl Ether Acetate, HRMS would be used to confirm its molecular formula as C₁₉H₃₈O₃.
Exact Mass Data for Propylene Glycol Myristyl Ether Acetate
| Parameter | Value |
| Molecular Formula | C₁₉H₃₈O₃ |
| Nominal Mass | 314 amu |
| Monoisotopic Mass | 314.28209 amu |
| Calculated Exact Mass [M+H]⁺ | 314.28209 + 1.00728 = 315.28937 m/z |
| Calculated Exact Mass [M+Na]⁺ | 314.28209 + 22.98977 = 337.27186 m/z |
The experimentally measured exact mass from an HRMS instrument would be compared to the calculated value to confirm the elemental composition with high confidence. nih.gov
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺, or a protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. nih.goveurofins-biomnis.com
For Propylene Glycol Myristyl Ether Acetate, the fragmentation pattern would be expected to show characteristic losses related to its ether and ester functionalities.
Key Predicted Fragmentation Pathways:
Loss of Acetic Acid: A common fragmentation for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60.021 Da), particularly from the [M+H]⁺ ion.
Formation of Acylium Ion: Cleavage of the ester C-O bond can result in the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. tutorchase.comdocbrown.info This is often a prominent peak in the spectra of acetate esters.
Alpha-Cleavage of the Ether: Fragmentation can occur via cleavage of the C-C bond alpha to the ether oxygen, leading to the loss of the myristyl chain or parts of it. miamioh.eduscribd.com
Cleavage of the Myristyl Chain: The long alkyl chain can undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). libretexts.org
Cleavage at the Propoxy Linkage: Cleavage on either side of the ether oxygen can lead to fragments representing the protonated myristyl alcohol or fragments containing the propylene glycol acetate portion.
Predicted Key Fragment Ions in MS/MS of Propylene Glycol Myristyl Ether Acetate ([M+H]⁺ at m/z 315.3)
| m/z of Fragment Ion | Proposed Structure / Neutral Loss | Fragmentation Pathway |
| ~255.2 | [M+H - CH₃COOH]⁺ | Neutral loss of acetic acid from the precursor ion. |
| ~199.2 | [C₁₄H₂₇]⁺ | Loss of the propylene glycol acetate portion. |
| ~103.1 | [C₅H₁₁O₂]⁺ | Cleavage of the ether C-O bond, retaining the propylene glycol acetate moiety. |
| 43.0 | [CH₃CO]⁺ | Formation of the acetyl cation. |
This fragmentation data, when combined, provides a molecular fingerprint that confirms the identity and structure of Propylene Glycol Myristyl Ether Acetate by verifying the mass and connectivity of its constituent parts. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation
The structural complexity of Propylene Glycol Myristyl Ether Acetate, which includes isomeric forms, presents a significant analytical challenge. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique capable of differentiating between such isomers. By separating ions based on their size, shape, and charge in the gas phase, IMS adds another dimension of separation to conventional mass spectrometry.
For a compound like Propylene Glycol Myristyl Ether Acetate, different positional isomers of the myristyl ether and acetate groups on the propylene glycol backbone would exhibit distinct collision cross-sections (CCS). This difference in their three-dimensional structure would result in different drift times through the ion mobility cell, allowing for their separation and individual characterization by the mass spectrometer. This technique is particularly valuable for distinguishing between closely related isomers that may not be separable by chromatography alone. The high selectivity of IM-Q-TOF (Ion Mobility-Quadrupole Time-of-Flight) mass spectrometry, for instance, enables the separation of endogenous, isobaric, and potentially isomeric lipid species. lcms.cz
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the analysis of Propylene Glycol Myristyl Ether Acetate, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. The semiconductor industry, for example, widely uses FTIR analysis for the identification of raw materials like propylene glycol monomethyl ether acetate (PGMEA). perkinelmer.com
Key expected vibrational modes for Propylene Glycol Myristyl Ether Acetate would include:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the long alkyl chain of the myristyl group and the propylene and acetyl groups.
C=O stretching: A very strong and sharp absorption band around 1740 cm⁻¹, indicative of the ester carbonyl group.
C-O-C stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ether linkage and the ester C-O bonds.
The following table summarizes the expected characteristic FTIR peaks for Propylene Glycol Myristyl Ether Acetate based on its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | 2850-3000 | Strong |
| C=O (Ester) | ~1740 | Strong, Sharp |
| C-O-C (Ether & Ester) | 1000-1300 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It is an effective method for obtaining a unique "fingerprint" of a molecule. For Propylene Glycol Myristyl Ether Acetate, Raman spectroscopy would be sensitive to the vibrations of the carbon backbone and the symmetric vibrations of the functional groups.
Expected Raman shifts would include:
Prominent peaks for C-H stretching and bending modes.
A characteristic peak for the C=O stretching of the ester.
Vibrations associated with the C-C backbone of the myristyl chain.
The combination of FTIR and Raman spectra offers a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification. The similarity in the Raman spectra of molecules with comparable structures, such as propylene glycol and glycerol (B35011), highlights the technique's ability to identify related compounds. nih.gov
ATR-FTIR and Micro-Raman for Surface and Micro-domain Analysis
Attenuated Total Reflectance (ATR)-FTIR is a powerful technique for analyzing the surface of a sample with minimal preparation. For Propylene Glycol Myristyl Ether Acetate, which may be used in formulations, ATR-FTIR could be employed to study its interaction with surfaces or its distribution within a mixture. The technique has been used to investigate the effects of chemical penetration enhancers on the stratum corneum by analyzing lipid extraction and protein denaturation. sci-hub.st
Micro-Raman spectroscopy, which combines Raman spectroscopy with microscopy, allows for the chemical analysis of microscopic areas. This would be particularly useful for studying the distribution of Propylene Glycol Myristyl Ether Acetate in heterogeneous systems, such as emulsions or polymer blends, providing insights into its phase behavior and interaction with other components at a micro-scale.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are the gold standard for determining the solid-state structure of materials.
Single-Crystal X-ray Diffraction for Absolute Structure Determination (if crystalline forms exist)
If Propylene Glycol Myristyl Ether Acetate can be crystallized, Single-Crystal X-ray Diffraction (SCXRD) would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. sevenstarpharm.com For complex molecules, SCXRD is invaluable for establishing the absolute configuration of chiral centers. The ability to obtain single crystals is a prerequisite for this analysis. google.com
In the absence of a single crystal, X-ray Powder Diffraction (XRPD) can still provide valuable information. XRPD analysis of a polycrystalline sample yields a diffraction pattern that is unique to that crystalline form. This is useful for identifying different polymorphs (crystalline forms) of a substance, which can have different physical properties. google.compixelligent.com While Propylene Glycol Myristyl Ether Acetate is likely a liquid or a low-melting solid at room temperature, XRD analysis could be performed at low temperatures to study any crystalline phases.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a critical analytical tool for investigating the solid-state properties of crystalline materials. For Propylene Glycol Myristyl Ether Acetate, which may exist in various solid forms, PXRD provides invaluable insights into its crystallinity and polymorphic behavior. Polymorphism, the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice, can significantly impact the physical properties of the compound, such as its melting point, solubility, and stability.
The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure. Sharp, well-defined peaks in the diffractogram indicate a highly crystalline material, whereas broad, diffuse halos are characteristic of an amorphous or semi-crystalline nature. researchgate.netresearchgate.net The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine the unit cell parameters. researchgate.net
While specific PXRD data for Propylene Glycol Myristyl Ether Acetate is not extensively published, a hypothetical analysis would involve comparing the obtained diffraction pattern against known standards or theoretical patterns calculated from single-crystal X-ray data. researchgate.net The presence of different peak patterns under various crystallization conditions would confirm the existence of polymorphs.
Table 1: Hypothetical PXRD Data for Two Polymorphic Forms of Propylene Glycol Myristyl Ether Acetate
| 2θ Angle (°) (Form A) | Relative Intensity (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (Form B) | Interpretation |
| 8.5 | 100 | 9.1 | 85 | Indicates different lattice spacing between the two forms. |
| 17.0 | 65 | 18.2 | 100 | Suggests a variation in the molecular packing. |
| 21.3 | 40 | 22.5 | 50 | Differentiates the crystalline structures. |
| 25.5 | 20 | 26.0 | 30 | Unique peaks confirming distinct polymorphic phases. |
Advanced Chromatographic Separations
Chromatographic techniques are essential for assessing the purity of Propylene Glycol Myristyl Ether Acetate by separating it from volatile and non-volatile impurities, as well as potential degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for identifying and quantifying volatile organic compounds. restek.com In the context of Propylene Glycol Myristyl Ether Acetate, this technique is employed to detect residual solvents, unreacted starting materials, and volatile byproducts from its synthesis. The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for identification. restek.com
Potential volatile impurities in Propylene Glycol Myristyl Ether Acetate could include propylene glycol, myristyl alcohol, and acetic acid. The GC-MS analysis would provide precise information on the levels of these and other trace volatile components. osha.gov
Table 2: Potential Volatile Impurities in Propylene Glycol Myristyl Ether Acetate Detectable by GC-MS
| Compound | Likely Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
| Acetic Acid | 2.5 | 43, 45, 60 | Residual reactant |
| Propylene Glycol | 4.1 | 45, 59, 76 | Residual reactant |
| Myristyl Alcohol | 12.8 | 43, 57, 71, 196 | Residual reactant |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 7.2 | 43, 87, 131 | Potential impurity from related synthesis mdpi.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities and Degradants
For non-volatile impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. googleapis.com This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. LC-MS is particularly useful for identifying larger, less volatile molecules that are not amenable to GC analysis.
Propylene Glycol Myristyl Ether Acetate can degrade over time, primarily through hydrolysis of the ester linkage, which would yield Propylene Glycol Myristyl Ether and acetic acid. epo.org LC-MS can effectively separate the parent compound from these and other non-volatile degradants or impurities, with the mass spectrometer confirming their identity.
Table 3: Potential Non-Volatile Impurities and Degradants in Propylene Glycol Myristyl Ether Acetate Detectable by LC-MS
| Compound | Molecular Weight ( g/mol ) | Ionization Mode | Potential Source |
| Propylene Glycol Myristyl Ether | 272.47 | ESI+ | Hydrolysis product |
| Dimerized impurities | >600 | ESI+ | Manufacturing byproduct |
| Polyethylene glycol adducts | Variable | ESI+ | Contamination from excipients nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable)
Propylene Glycol Myristyl Ether Acetate possesses a chiral center at the second carbon of the propylene glycol moiety. This means it can exist as two enantiomers (R and S forms), which are non-superimposable mirror images. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. libretexts.orgmdpi.com
SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com For chiral separations, the stationary phase is typically a chiral selector immobilized on a solid support. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. balogh.com The applicability of SFC would be crucial in determining the enantiomeric purity of Propylene Glycol Myristyl Ether Acetate, which can be important in applications where stereochemistry affects performance.
Table 4: Hypothetical SFC Method Parameters for Chiral Separation of Propylene Glycol Myristyl Ether Acetate Enantiomers
| Parameter | Value |
| Column | Chiral AD-H |
| Mobile Phase | Supercritical CO2 / Methanol (85:15) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
Theoretical and Computational Chemical Studies of Propylene Glycol Myristyl Ether Acetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the properties of a single molecule in isolation. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a variety of molecular properties before they are measured experimentally. For a molecule with the complexity of Hetester PMA, such calculations provide foundational insights into its intrinsic reactivity, stability, and spectroscopic characteristics.
The electronic structure of a molecule dictates its chemical reactivity. A primary goal of quantum chemical calculations is to determine the distribution of electrons and the energies of the molecular orbitals (MOs). Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data) This table presents hypothetical values based on typical DFT calculation results for similar long-chain esters. These are not experimentally verified data for this compound.
| Parameter | Hypothetical Value | Description |
| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Energy difference between HOMO and LUMO; indicates chemical stability. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
Due to the presence of multiple single bonds, particularly within the long myristyl (C14) chain and the propylene (B89431) glycol linker, this compound can exist in a vast number of different three-dimensional shapes, or conformations. Geometry optimization is a computational process that finds the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, a thorough conformational analysis is necessary to identify the various low-energy conformers and their relative populations. rsc.org
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a potential outcome of a conformational search, showing the relative stability of different classes of molecular shapes. These are not published experimental results.
| Conformer Class | Description | Hypothetical Relative Energy (kJ/mol) |
| Extended Chain | The C14 myristyl chain is in an all-trans (linear) conformation. | 0.0 (most stable) |
| Gauche Bend | A single gauche rotation in the myristyl chain introduces a kink. | +2.5 |
| Folded Chain | The myristyl chain folds back upon itself. | +8.0 |
| Propylene Kink | Rotation around the C-O bonds of the propylene glycol linker. | +4.5 |
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules. By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies observed in an Infrared (IR) spectrum. rsc.org
For this compound, DFT calculations could provide a complete, theoretical ¹H and ¹³C NMR spectrum. This would be invaluable for assigning the many overlapping signals that arise from the numerous CH₂ groups in the myristyl chain. Likewise, predicted IR frequencies could help assign specific peaks to the C=O stretch of the ester, the C-O-C stretches of the ether and ester groups, and the various C-H bending and stretching modes of the alkyl chain. Such predictions have been successfully used to characterize complex organic molecules, including other glycol ethers and esters. acs.orgresearchgate.net
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound (Hypothetical) This table provides expected chemical shift ranges based on standard values for the functional groups present in this compound. These are for illustrative purposes.
| Group | Atom Type | Predicted Chemical Shift (ppm) |
| Myristyl Chain | Terminal -CH₃ | ~0.9 (¹H), ~14 (¹³C) |
| Myristyl Chain | Bulk -(CH₂)n- | ~1.2-1.4 (¹H), ~22-32 (¹³C) |
| Myristyl Chain | -O-CH₂- | ~3.4-3.6 (¹H), ~70-72 (¹³C) |
| Propylene Glycol | Various C-H | ~3.5-5.0 (¹H), ~65-75 (¹³C) |
| Acetate (B1210297) | -O-C(=O)-CH₃ | ~2.0 (¹H), ~21 (¹³C) |
| Acetate | -O-C(=O)-CH₃ | N/A, ~170 (¹³C) |
Geometry Optimization and Conformational Analysis
Molecular Dynamics (MD) Simulations
While quantum mechanics is excellent for studying a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of one or more molecules over time. MD simulations apply classical mechanics to model the movements and interactions of atoms and molecules, providing a "movie" of molecular life. This technique is indispensable for understanding the dynamic properties of this compound and its interactions within a complex environment like a cosmetic emulsion. acs.org
MD simulations can reveal how the shape of this compound changes over time in response to its surroundings. A simulation in a vacuum might show the molecule exploring many different conformations, while a simulation in water would show the long, nonpolar myristyl chain collapsing to minimize its contact with the polar solvent (a hydrophobic effect). Conversely, in a nonpolar solvent like an oil, the myristyl chain would likely remain in a more extended state. libretexts.org
These simulations are crucial for understanding the physical properties of the molecule. For instance, the flexibility of the molecule in an oil phase contributes to its emollient and plasticizing effects. Studies on related flexible alkylene glycol derivatives have shown that accurately capturing the distribution of conformations through MD is critical for predicting their phase behavior. researchgate.net
The function of this compound in a formulation is defined by its intermolecular interactions. MD simulations are the ideal tool to investigate these forces at an atomic level. researchgate.net Simulations can model how this compound interacts with water molecules, other emollients (oils), or active ingredients in a cosmetic product.
Key interactions for this compound would include:
Hydrogen Bonding: The ester and ether oxygen atoms can act as hydrogen bond acceptors, allowing them to interact with water or other protic molecules. mdpi.com
Van der Waals Forces (Dispersion Forces): The long myristyl chain would exhibit significant van der Waals interactions with other nonpolar molecules, such as oils or the hydrophobic domains of polymer chains. aston-chemicals.com These interactions are fundamental to its role as a solvent and emollient.
Simulations of related propylene glycol ethers have been used to study their interactions with other solvents and understand their absorption mechanisms, highlighting the importance of hydrogen bonding and molecular ordering. libretexts.org
Table 4: Summary of Potential Intermolecular Interactions for this compound Investigated by MD Simulations
| Interacting Partner | Primary Interaction Type | Significance |
| Water | Hydrogen Bonding (with ether/ester oxygens) | Governs water solubility and behavior at oil-water interfaces. |
| Oils (e.g., triglycerides) | Van der Waals / Dispersion Forces | Key to its function as an emollient and solvent for nonpolar substances. |
| Polymer Chains | Van der Waals / Dispersion Forces | Determines its effectiveness as a plasticizer in film-forming products. |
| Other this compound molecules | Van der Waals / Dispersion Forces | Influences bulk properties like viscosity and boiling point. libretexts.org |
Diffusion and Transport Phenomena Modeling
The diffusion and transport properties of Propylene Glycol Myristyl Ether Acetate are critical to its function in various formulations, particularly in cosmetics where it acts as an emollient and solvent. researchgate.netaston-chemicals.com Modeling these phenomena provides insights into its behavior within complex mixtures and its interaction with surfaces like skin.
Molecular dynamics (MD) simulations are a primary tool for modeling the diffusion of molecules like Propylene Glycol Myristyl Ether Acetate. mdpi.com These simulations can model the movement of individual molecules over time, governed by intermolecular forces. For a molecule with a long myristyl chain, a significant portion of its bulk is non-polar, which would dictate its diffusion characteristics in different media. In a formulation, its diffusion would be influenced by the polarity of the solvent and the presence of other components.
Furthermore, in the context of skin penetration, transport phenomena modeling would consider the partitioning of the molecule from a formulation into the stratum corneum. nih.gov The long hydrophobic myristyl chain would favor partitioning into the lipidic matrix of the skin, while the more polar propylene glycol acetate headgroup would influence its orientation and interaction at interfaces. Computational models can be used to predict these partitioning and diffusion coefficients, which are key parameters in understanding its efficacy as a skin-conditioning agent.
| Property | Propylene Glycol Methyl Ether Acetate (PGMEA) (for comparison) | Expected Trend for Propylene Glycol Myristyl Ether Acetate |
| Molecular Weight ( g/mol ) | 132.16 nih.gov | 314.50 |
| Boiling Point (°C) | 146 wikipedia.org | Significantly Higher |
| Water Solubility (g/L) | 198 (at 20 °C) | Significantly Lower |
| Diffusion Coefficient | Higher | Lower |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For Propylene Glycol Myristyl Ether Acetate, DFT could be applied to elucidate reaction mechanisms and calculate key energetic parameters.
The synthesis of Propylene Glycol Myristyl Ether Acetate typically involves the esterification of Propylene Glycol Myristyl Ether with an acetylating agent, such as acetic acid or acetic anhydride, often under acidic catalysis. chemeo.com DFT, combined with Transition State Theory, is an effective method for elucidating the detailed mechanism of such reactions. researchgate.net
Studies on the acid-catalyzed esterification of other alcohols show that the reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps. researchgate.net For the esterification of Propylene Glycol Myristyl Ether, DFT calculations could be used to:
Model Reactant and Product Structures: Optimize the 3D geometries of reactants, intermediates, and products.
Identify Transition States: Locate the transition state structures for each elementary step in the reaction pathway.
For example, in the acid-catalyzed esterification of a long-chain alcohol, DFT can model the protonation of the carboxylic acid, followed by the nucleophilic attack of the alcohol's hydroxyl group. researchgate.net A similar approach for Propylene Glycol Myristyl Ether would provide detailed insights into the energetics of the reaction pathway leading to the final ester product.
DFT is also widely used to calculate the thermochemical properties of molecules. acs.org For Propylene Glycol Myristyl Ether Acetate, these calculations can provide valuable data that might be difficult or costly to obtain experimentally.
Key thermochemical parameters that can be calculated using DFT include:
Enthalpy of Formation (ΔfH°): This fundamental property quantifies the energy change when a compound is formed from its constituent elements in their standard states. nist.gov
Gibbs Free Energy of Formation (ΔfG°): This value helps in determining the spontaneity of reactions involving the compound.
Heat Capacity (Cp): This parameter describes how the molecule's temperature changes as it absorbs heat.
While experimental thermochemical data for Propylene Glycol Myristyl Ether Acetate are scarce, DFT provides a reliable method for their estimation. These calculated values are crucial for process design and optimization in industrial settings where this compound is synthesized or used. mdpi.com For instance, the enthalpy of reaction for its synthesis can be derived from the calculated enthalpies of formation of reactants and products.
| Thermochemical Property | Example Value (Ethyl Acetate) | Method of Determination |
| Enthalpy of Formation (gas, kJ/mol) | -444.6 ± 1.0 nist.gov | DFT, Calorimetry |
| Enthalpy of Vaporization (kJ/mol) | 35.09 ± 0.21 nist.gov | Correlation with experimental data |
| Standard Gibbs Free Energy of Formation (kJ/mol) | -332.09 (liquid) | DFT, Thermochemical cycles |
Reaction Mechanism Elucidation via Transition State Theory
Cheminformatics and Machine Learning Approaches for Structure-Property Relationships
Cheminformatics and machine learning (ML) are increasingly used to predict the properties of chemical compounds based on their structure, establishing Quantitative Structure-Property Relationships (QSPR). su.se For a molecule like Propylene Glycol Myristyl Ether Acetate, these approaches can be particularly valuable for predicting its physical, chemical, and biological properties without the need for extensive laboratory testing. nih.gov
The general workflow for a QSPR study on this compound would involve:
Data Collection: Assembling a dataset of structurally related compounds (e.g., other emollients, esters, and glycol ethers) with known experimental values for the property of interest (e.g., viscosity, boiling point, skin permeability). researchgate.net
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment).
Model Building: A machine learning algorithm (e.g., multiple linear regression, support vector machines, or neural networks) is trained on the dataset to learn the mathematical relationship between the molecular descriptors and the target property. mdpi.com
Model Validation and Prediction: The trained model's predictive power is assessed using a separate test set of compounds. Once validated, the model can be used to predict the properties of new molecules like Propylene Glycol Myristyl Ether Acetate.
For cosmetic applications, ML models can predict sensory properties like "greasiness" or "spreadability" based on physicochemical properties that can be calculated or predicted from the molecular structure. researchgate.net Given the structure of Propylene Glycol Myristyl Ether Acetate, with its long alkyl chain and flexible ether linkage, QSPR models would likely predict it to be a non-greasy emollient with good spreading characteristics. aston-chemicals.com These predictive models are powerful tools in the rational design of new cosmetic ingredients and formulations. simulations-plus.com
Chemical Reactivity and Environmental Degradation Mechanisms of Propylene Glycol Myristyl Ether Acetate
Hydrolytic Degradation Pathways
Hydrolysis, the reaction with water, is a primary degradation pathway for esters like Propylene (B89431) Glycol Myristyl Ether Acetate (B1210297). This process can be influenced by various factors, including pH and the presence of enzymes.
pH-Dependent Hydrolysis Kinetics
The rate of hydrolysis of esters is significantly dependent on the pH of the surrounding medium. viu.caacs.org Generally, ester hydrolysis can proceed through neutral, acid-catalyzed, and base-enhanced mechanisms. viu.ca
Under neutral conditions (around pH 7), the reaction with water is typically slow. viu.ca However, the rate of hydrolysis increases under both acidic and basic conditions. In acidic solutions, the hydronium ion (H₃O⁺) catalyzes the reaction. In alkaline, or basic, conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, significantly accelerates the hydrolysis process. viu.camasterorganicchemistry.com For many esters, the hydrolysis rate constant shows a first-order dependence on the hydroxide ion concentration at high pH levels. acs.orgchemrxiv.org Studies on similar compounds, like other synthetic esters, have shown that they are short-lived in highly alkaline conditions (pH 13). chemrxiv.org
k_h = k_A[H⁺] + k_N + k_B[OH⁻] viu.ca
At high pH, the base-enhanced term dominates, while at low pH, the acid-catalyzed term is more significant. viu.ca
Interactive Data Table: pH-Dependence of Ester Hydrolysis
| pH Range | Dominant Mechanism | General Rate |
| < 6 | Acid-catalyzed/Neutral | Slow to Moderate |
| 7 | Neutral | Slow |
| > 8 | Base-enhanced | Rapidly increases with pH |
This table provides a generalized overview of pH effects on ester hydrolysis based on established chemical principles. viu.caacs.org
Identification of Hydrolytic Degradation Products
The hydrolysis of Propylene Glycol Myristyl Ether Acetate involves the cleavage of the ester bond. masterorganicchemistry.com This reaction yields two primary degradation products:
Propylene Glycol Myristyl Ether
Acetic Acid
This is a result of the nucleophilic attack on the carbonyl carbon of the ester group, leading to the breaking of the acyl-oxygen bond. masterorganicchemistry.com In vivo studies on the closely related Propylene Glycol Monomethyl Ether Acetate (PGMEA) have shown that it is rapidly and extensively hydrolyzed to its parent ether, Propylene Glycol Monomethyl Ether (PGME), and acetic acid. nih.govnih.gov
Enzymatic Hydrolysis Mechanisms (e.g., esterase activity)
In biological systems, the hydrolysis of esters is often catalyzed by enzymes, particularly esterases and lipases. google.comoecd.org These enzymes provide an alternative and often much faster pathway for ester degradation compared to non-enzymatic hydrolysis.
Studies on various propylene glycol ether acetates have demonstrated that they can be resolved enzymatically through enantioselective hydrolysis by hydrolases, such as lipases and pig liver esterase (PLE). google.com Research on PGMEA has shown that it is rapidly hydrolyzed in vivo, with half-lives of just a few minutes, due to the action of naturally occurring esterases present in blood and other tissues like the liver. nih.govoecd.org For instance, the in vitro hydrolysis half-life of PGMEA in rat blood was found to be between 15 and 16 minutes, and in human blood, it was between 34 and 36 minutes. nih.govresearchgate.net In liver homogenates, the half-lives were also in the range of 27 to 34 minutes for both rats and humans. nih.govresearchgate.net This rapid enzymatic hydrolysis underscores the importance of this pathway in the biological degradation of this class of compounds.
Oxidative Degradation Processes
In addition to hydrolysis, Propylene Glycol Myristyl Ether Acetate can undergo oxidative degradation. This process involves the reaction with oxidizing agents, particularly radical species, which can be present in the atmosphere or in aquatic environments.
Mechanism of Radical-Induced Oxidation
Oxidative degradation is often initiated by highly reactive species known as free radicals, such as the hydroxyl radical (•OH). osti.gov The ether linkage and the alkyl portions of the molecule are susceptible to attack by these radicals.
The general mechanism for radical-induced oxidation of ethers involves a hydrogen atom transfer (HAT) process. eurekalert.orgresearchgate.net A radical abstracts a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position), forming an alkyl radical. eurekalert.org This radical can then react with molecular oxygen (O₂) to form a peroxyl radical. osti.gov
For Propylene Glycol Myristyl Ether Acetate, the presence of both an ether and an ester group provides multiple sites for radical attack. The subsequent reactions of the resulting radicals can lead to the cleavage of C-C and C-O bonds, breaking down the original molecule. researchgate.net Studies on the oxidation of similar glycol ethers have shown that the reaction with hydroxyl radicals leads to the formation of various smaller organic compounds. researchgate.net
Formation of Oxidative Byproducts
The oxidative degradation of Propylene Glycol Myristyl Ether Acetate is expected to produce a complex mixture of byproducts. Based on studies of related ethers and esters, potential oxidative byproducts could include:
Aldehydes and Ketones: Formed from the decomposition of peroxyl and alkoxyl radicals. For example, the oxidation of diethyl ether has been shown to produce acetaldehyde. osti.gov The oxidation of propylene glycol can lead to the formation of propionaldehyde (B47417) and acetone. researchgate.net
Carboxylic Acids: Further oxidation of aldehydes can yield carboxylic acids.
Smaller Esters and Ethers: Cleavage of the molecule can result in the formation of smaller esters and ethers. For instance, studies on the gas-phase reaction of OH radicals with 1-methoxy-2-propanol (B31579) (a related compound) identified methyl formate (B1220265) and methoxyacetone (B41198) as products. researchgate.net
Carbon Dioxide and Water: Complete mineralization of the organic compound to carbon dioxide and water can occur under strong oxidative conditions. oecd.org
The degradation of Propylene Glycol Monomethyl Ether Acetate (PGMEA) using advanced oxidation processes (AOPs) like UV/O₃ has been shown to be effective, indicating that these strong oxidative methods can break down the molecule. researchgate.netnih.gov The specific byproducts formed will depend on the reaction conditions, including the type of oxidant and the presence of other substances.
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the detailed environmental degradation mechanisms of Propylene Glycol Myristyl Ether Acetate, commercially known as Hetester PMA. In-depth studies focusing on the influence of metal ions on its oxidation kinetics, its precise photolytic pathways, and specific biodegradation routes by microbial consortia have not been extensively published in publicly accessible scientific journals.
The majority of existing information on Propylene Glycol Myristyl Ether Acetate centers on its application as an emollient and skin-conditioning agent in the cosmetics industry, with available data primarily covering its physicochemical properties, manufacturing processes, and toxicological safety assessments for human use.
Consequently, the generation of a scientifically accurate article with detailed research findings, data tables, and in-depth discussion for the requested sections is not feasible at this time due to the absence of foundational research on these specific aspects of its environmental fate. Further empirical research would be required to elucidate the chemical reactivity and environmental degradation pathways of this compound.
Microbial Degradation Mechanisms and Metabolite Identification
Sorption and Leaching Behavior in Soil and Aquatic Systems
The sorption and leaching behavior of a chemical in soil and aquatic environments is critical to understanding its mobility and potential for groundwater contamination. This behavior is largely governed by the compound's physicochemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow).
Propylene Glycol Myristyl Ether Acetate is characterized by very low water solubility and a high octanol-water partition coefficient, primarily due to its long C14 myristyl group. This lipophilic ("fat-loving") nature dictates its environmental distribution.
Research Findings on Physicochemical Properties
Estimated physicochemical properties are crucial for predicting the environmental fate of Propylene Glycol Myristyl Ether Acetate.
| Property | Value | Implication for Environmental Fate | Source |
| Log Kow (Octanol-Water Partition Coefficient) | 6.90 (estimated) | Indicates a very high tendency to partition from water into organic media, such as soil organic carbon and fatty tissues in organisms. This suggests low mobility and a potential for bioaccumulation. | thegoodscentscompany.com |
| Water Solubility | 0.01291 mg/L at 25°C (estimated) | Extremely low solubility in water limits its ability to be transported via water flow (leaching). | thegoodscentscompany.com |
| Hydrolysis Half-life | 88.325 days at pH 8 (estimated) | Suggests that chemical hydrolysis is a moderately slow degradation process under alkaline environmental conditions. |
Sorption Behavior
Sorption is the process by which a chemical binds to soil particles. For non-ionic organic compounds like Propylene Glycol Myristyl Ether Acetate, sorption is primarily driven by partitioning into the organic matter fraction of the soil. nih.gov
Given its high estimated Log Kow of 6.90, Propylene Glycol Myristyl Ether Acetate is expected to have a very high affinity for soil organic carbon. thegoodscentscompany.com This strong sorption means the compound will be tightly bound to soil and sediment particles, significantly restricting its movement. In aquatic systems, it would preferentially partition from the water column into the sediment. This behavior is in stark contrast to simple glycols like propylene glycol, which are highly water-soluble and mobile in soil. chemsrc.com
Leaching Potential
Leaching is the process of a chemical moving through the soil profile with water. The potential for a chemical to leach into groundwater is inversely related to its sorption potential and directly related to its water solubility.
Based on its properties, the leaching potential of Propylene Glycol Myristyl Ether Acetate is predicted to be very low.
| Factor | Finding for Propylene Glycol Myristyl Ether Acetate | Influence on Leaching |
| Sorption to Soil | Expected to be very high due to high lipophilicity (high Log Kow). | High sorption immobilizes the compound, significantly reducing its availability for transport with water. |
| Water Solubility | Extremely low. thegoodscentscompany.com | Low solubility limits the concentration of the compound in soil pore water, thereby minimizing the amount that can be leached downwards. |
| Degradation | Susceptible to biodegradation and hydrolysis. | These degradation processes can reduce the amount of the parent compound available to be leached over time. |
Interactions of Propylene Glycol Myristyl Ether Acetate with Macromolecular Systems and Interfaces
Solvation Mechanisms in Polymer Matrices
Propylene (B89431) Glycol Myristyl Ether Acetate (B1210297) is recognized for its utility as a solvent and plasticizer, particularly in anhydrous systems and for various polymers and resins. nih.govadd-tek.comatamanchemicals.com Its effectiveness in these roles is rooted in its ability to interact with and solvate polymer chains, thereby modifying the physical properties of the bulk material.
Molecular Interactions Affecting Polymer Chain Mobility (relevant to plasticizer function)
The function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by inserting plasticizer molecules between the polymer chains, which disrupts the intermolecular forces holding the chains together. For polar polymers, these forces are often strong hydrogen bonds. Propylene glycol and its derivatives are known to act as effective plasticizers by breaking these polymer-polymer hydrogen bonds. researchgate.net
The plasticizing effect of propylene glycol derivatives has been observed to be dependent on the concentration of the plasticizer. Studies on poly(vinyl alcohol) have shown a near-linear decrease in the glass transition temperature with increasing propylene glycol content, with a more significant drop observed at higher concentrations, indicating a dominant effect of hydrogen bond disruption. researchgate.net
Compatibility and Phase Behavior in Polymer Blends
The compatibility of a plasticizer with a polymer is crucial for its long-term effectiveness. If the plasticizer is not compatible, it can phase-separate from the polymer matrix over time, leading to a loss of plasticization and potentially undesirable surface properties. The compatibility of Propylene Glycol Myristyl Ether Acetate with a given polymer is governed by the thermodynamics of mixing, which can be described by the Flory-Huggins theory. escholarship.org This theory considers the enthalpy and entropy of mixing to predict the miscibility of the components.
The amphiphilic nature of Hetester PMA allows it to be compatible with a range of polymers. The long myristyl tail provides compatibility with non-polar polymers, while the ether and acetate groups enhance its affinity for more polar polymers. For instance, propylene glycol methyl ether acetate (PGMEA), a related compound, is known to be an excellent solvent for a variety of polymers including cellulose (B213188) acetate butyrate, nitrocellulose, epoxy resins, and acrylic copolymers. atamanchemicals.comeastman.com This suggests that this compound would also exhibit good compatibility with these types of polymers.
Table 1: Compatibility of Propylene Glycol Methyl Ether Acetate (PGMEA) with an Acrylic Polymer
| Polymer | Compatibility Rating |
| Acrylic Polymer | A (Good) |
| Data sourced from a general chemical compatibility table for PGMEA. usplastic.com |
Interfacial Phenomena
The amphiphilic structure of Propylene Glycol Myristyl Ether Acetate, with its distinct hydrophobic and polar regions, suggests that it will be active at interfaces. This activity is fundamental to its role in emulsions and as a dispersing agent.
Adsorption at Liquid-Liquid Interfaces (e.g., oil-water)
At an oil-water interface, an amphiphilic molecule will orient itself to minimize the unfavorable interactions between the two phases. The hydrophobic myristyl tail of this compound will preferentially reside in the oil phase, while the more polar ether and acetate groups will be oriented towards the water phase. This adsorption at the interface lowers the interfacial tension between the oil and water, which is the basis for emulsification.
While specific data on the interfacial tension of this compound is not available, the related compound polypropylene (B1209903) glycol(3) myristyl ether is used as a solubilizer and viscosity regulator in aqueous surfactant formulations, indicating its surface activity. google.com The surface tension of propylene glycol methyl ether acetate (PGMEA) has been reported to be 26.9 dynes/cm at 25°C, which is significantly lower than that of water, suggesting that it would adsorb at the air-water interface and likely at oil-water interfaces as well. monumentchemical.com The presence of the much longer myristyl chain in this compound would be expected to enhance its surface activity compared to PGMEA.
Interactions at Solid-Liquid Interfaces (e.g., with inorganic or organic surfaces)
Propylene Glycol Myristyl Ether Acetate can also adsorb onto solid surfaces from a liquid phase. The nature of this interaction depends on the polarity of the solid surface and the liquid medium. On a polar, inorganic surface such as silica (B1680970) or metal oxides, the ether and acetate groups of this compound can interact through hydrogen bonding or dipole-dipole interactions. In a non-polar solvent, this would lead to the adsorption of this compound with its myristyl chains extending into the solvent.
Conversely, on a non-polar, organic surface like that of a pigment particle or a carbonaceous material, the hydrophobic myristyl chain would be the primary interacting moiety through van der Waals forces. This is particularly relevant in its function as a pigment dispersant. By adsorbing onto the surface of pigment particles, this compound can provide a steric barrier that prevents the particles from aggregating, thus improving their dispersion in a formulation.
Studies on the adsorption of propylene glycol monomethyl ether on activated carbon have shown that it adsorbs onto the surface, with the interaction energy being a key parameter in the adsorption process. researchgate.net This provides a model for how the ether portion of this compound might interact with carbon-based surfaces.
Self-Assembly and Supramolecular Chemistry
Amphiphilic molecules have the ability to self-assemble in solution to form organized structures such as micelles, vesicles, or liquid crystalline phases. This behavior is driven by the hydrophobic effect, where the non-polar parts of the molecules aggregate to minimize their contact with water. While there is no specific research detailing the self-assembly of Propylene Glycol Myristyl Ether Acetate, its molecular structure suggests that it has the potential to form such supramolecular assemblies.
The balance between the hydrophilic head group (ether and acetate moieties) and the hydrophobic tail (myristyl chain) would determine the type of structure formed. In aqueous solutions, it is conceivable that this compound could form micelles above a certain critical micelle concentration (CMC), with the myristyl tails forming a hydrophobic core and the polar groups forming a hydrophilic shell. The self-assembly of other amphiphilic molecules containing propylene glycol or ether functionalities into various nanostructures has been documented. nih.govrsc.orgreading.ac.uknih.govresearchgate.net For instance, amphiphilic dendrons with hydrophilic tetraethylene glycol chains and hydrophobic ether-based cores have been shown to form spherical nanoparticles in aqueous solutions. nih.gov Similarly, amphiphilic platinum(II) Schiff base complexes with ether linkages can self-assemble into diverse nanostructures. researchgate.net These examples from the broader field of supramolecular chemistry illustrate the potential for this compound to participate in similar self-assembly processes, although experimental verification is needed.
Formation of Micellar or Vesicular Structures (if amphiphilic properties are significant)
The chemical structure of Propylene Glycol Myristyl Ether Acetate, which consists of a long hydrophobic myristyl (C14) chain and a more hydrophilic propylene glycol ether acetate headgroup, suggests that the molecule possesses amphiphilic properties. ontosight.ai Amphiphilic molecules have a dual affinity, interacting with both polar (hydrophilic) and non-polar (lipophilic) environments. This characteristic is a prerequisite for the formation of organized structures like micelles or vesicles in a suitable solvent.
In an aqueous environment, amphiphilic molecules tend to self-assemble to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process, known as the hydrophobic effect, is the primary driving force for the formation of micelles. Above a certain concentration, termed the Critical Micelle Concentration (CMC), these molecules aggregate to form spherical or cylindrical structures (micelles) where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a shell that interacts with the surrounding water. rjpdft.comwikipedia.org
Studies on analogous long-chain alkyl glycidyl (B131873) ethers and other glycol esters confirm that such structures can form micellar hydrogels, indicating a capacity for self-assembly in aqueous or mixed-solvent systems. researchgate.net However, without specific studies on Propylene Glycol Myristyl Ether Acetate, any discussion on its micelle-forming capabilities remains theoretical.
Molecular Packing and Ordering in Organized Assemblies
The molecular packing and ordering within any self-assembled structure, such as a micelle or a monolayer at an interface, are governed by a combination of intermolecular forces. These include van der Waals interactions between the hydrophobic tails, hydrogen bonding, and steric and electrostatic interactions between the headgroups. rhhz.net
For an amphiphile like Propylene Glycol Myristyl Ether Acetate, the myristyl chains would likely align in a parallel fashion within the core of a micelle to maximize van der Waals forces, leading to a relatively dense, liquid-like, or even ordered (crystalline) core depending on the temperature and specific molecular geometry. researchgate.net The geometry and packing of the molecules are often described by the critical packing parameter (g), which relates the volume of the hydrophobic tail to the area of the headgroup and the tail length. researchgate.net
| Parameter | Description | Expected Influence on Propylene Glycol Myristyl Ether Acetate Assemblies |
| Hydrophobic Tail (Myristyl) | A 14-carbon saturated alkyl chain. | Strong van der Waals interactions would favor close packing and contribute to the stability of the hydrophobic core. |
| Headgroup (Propylene Glycol Ether Acetate) | A relatively small and flexible polar group. | The size and charge of the headgroup influence the curvature of the aggregate. The flexibility of the ether linkage could allow for various packing arrangements. |
| Intermolecular Forces | Van der Waals, steric hindrance, dipole-dipole interactions. | The collective effect of these forces determines the final, most thermodynamically stable, ordered structure, which could range from spherical micelles to lamellar phases. |
This table represents a theoretical consideration of the factors influencing molecular packing, as no specific experimental data for Propylene Glycol Myristyl Ether Acetate is available.
Research on other amphiphilic molecules with long alkyl chains and glycol moieties has demonstrated the formation of highly ordered lamellar or columnar structures, which were characterized using techniques like X-ray diffraction (XRD). rhhz.netresearchgate.net These studies reveal that the interplay between the hydrophobic and hydrophilic segments dictates the supramolecular architecture. However, in the absence of similar studies for Propylene Glycol Myristyl Ether Acetate, the precise details of its molecular packing in any organized assembly remain uncharacterized.
Development of Novel Derivatives and Analogues of Propylene Glycol Myristyl Ether Acetate
Design Principles for Structural Modifications
The chemical architecture of Hetester PMA, an ester of propylene (B89431) glycol myristyl ether and acetic acid, offers three primary sites for structural modification: the alcohol moiety, the acid moiety, and the ether linkage. researchgate.net By systematically altering these components, it is possible to create a diverse library of analogues with tailored properties.
Alterations of the Alcohol Moiety
The propylene glycol unit in this compound can be conceptually modified to influence the resulting molecule's polarity, viscosity, and skin feel. One approach involves substituting propylene glycol with other diols, such as butylene glycol or other longer-chain diols. This would alter the spacing between the ether and ester functionalities, potentially impacting the molecule's flexibility and interaction with other components in a formulation.
Another design strategy focuses on the myristyl group attached via the ether linkage. Replacing the C14 myristyl chain with shorter or longer saturated alkyl chains (e.g., lauryl C12, cetyl C16, or stearyl C18) would directly affect the compound's melting point, spreadability, and occlusivity. libretexts.org Introducing branched alkyl chains or unsaturation into this portion of the molecule could lead to derivatives with lower melting points and a lighter, less waxy feel. mdpi.com
Modifications of the Acid Moiety
The acetate (B1210297) group in this compound is derived from acetic acid. A primary design principle for modifying this part of the molecule involves replacing the acetate with other carboxylate groups. This can be achieved through the esterification of propylene glycol myristyl ether with a variety of carboxylic acids. For instance, using longer-chain fatty acids like propionic acid or butyric acid would increase the lipophilicity of the resulting analogue. Conversely, employing dicarboxylic acids could lead to the formation of dimeric structures with unique rheological properties.
The introduction of functional groups onto the acid moiety is another avenue for innovation. For example, using hydroxy acids could introduce additional hydroxyl groups, enhancing the molecule's polarity and potential for hydrogen bonding. The choice of the acid moiety is a critical determinant of the final compound's reactivity and stability. psiberg.comechemi.com
Variations in the Ether Linkage
The ether bond in this compound is a point of considerable chemical stability. nadkarnispc.com However, the synthesis process can be adapted to create variations. The classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provides a versatile method for forming ether linkages. researchgate.net By selecting different starting materials, the position and nature of the ether bond can be altered.
For example, isomers of propylene glycol can be used to create derivatives with the ether linkage at the primary or secondary hydroxyl group, which could influence the steric hindrance around the adjacent ester group and thus its reactivity. researchgate.net Furthermore, exploring alternative ether synthesis methodologies could lead to the incorporation of different types of ether linkages, such as those containing aromatic or cyclic structures, thereby dramatically changing the molecule's properties.
Synthetic Strategies for New this compound Analogues
The synthesis of novel this compound analogues can be approached through several established chemical pathways. The most common methods include direct esterification and transesterification. google.com
Direct esterification typically involves the reaction of propylene glycol myristyl ether with a selected carboxylic acid or its more reactive derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst like p-toluenesulfonic acid. google.com The choice of catalyst is crucial for achieving high yields and selectivity. google.com For instance, solid acid catalysts like Amberlyst-15 have been explored for the synthesis of related propylene glycol ether acetates to simplify purification processes. mdpi.com
Transesterification offers an alternative route where an existing ester is reacted with propylene glycol myristyl ether to exchange the alcohol moiety. google.com This method can be advantageous when the desired carboxylic acid is readily available as a simple ester. The use of ionic liquids as catalysts in esterification and transesterification reactions is a more recent development that can offer milder reaction conditions and improved recyclability of the catalyst. researchgate.net
The synthesis of the propylene glycol myristyl ether precursor itself is a key step. This is typically achieved by reacting propylene oxide with myristyl alcohol. atamanchemicals.com The conditions of this reaction can be controlled to influence the isomeric distribution of the resulting ether. researchgate.net
Table 1: Potential Synthetic Routes to this compound Analogues
| Modification Target | Synthetic Strategy | Key Reactants | Potential Catalyst |
|---|---|---|---|
| Alcohol Moiety | Williamson Ether Synthesis | Myristyl halide, Propylene glycol | Strong base (e.g., NaH) |
| Acid Moiety | Direct Esterification | Propylene glycol myristyl ether, Carboxylic acid | Acid catalyst (e.g., p-toluenesulfonic acid) |
| Acid Moiety | Transesterification | Propylene glycol myristyl ether, Ester of desired acid | Acid or base catalyst |
| Ether Linkage | Reaction of Propylene Oxide | Propylene oxide, Modified alcohol | Acid or base catalyst |
Advanced Chemical Characterization of Novel Derivatives
The unambiguous identification and characterization of newly synthesized this compound analogues are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for elucidating the molecular structure of the derivatives. mdpi.commdpi.com It provides detailed information about the connectivity of atoms and the chemical environment of different functional groups, allowing for the confirmation of successful ester and ether bond formation. mdpi.commdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the new compounds. mdpi.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be coupled with high-resolution mass analyzers to obtain precise mass measurements. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the proposed structure.
Infrared (IR) spectroscopy is valuable for identifying the presence of key functional groups. ikm.org.my The characteristic stretching vibrations of the ester carbonyl group (C=O) and the ether C-O bond provide direct evidence of the compound's structure. ikm.org.my
Chromatographic techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized analogues and for separating isomers.
Table 2: Spectroscopic Data for Hypothetical this compound Analogue (Propylene Glycol Cetyl Ether Propionate)
| Technique | Expected Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | Multiplet for cetyl chain protons, Signals for propylene glycol backbone, Quartet and triplet for propionate (B1217596) group | Confirms the presence and structure of the alkyl chains and ester group |
| ¹³C NMR | Signal for ester carbonyl carbon (~174 ppm), Signals for carbons in the cetyl and propionate chains, Signals for carbons in the propylene glycol unit | Provides a carbon map of the molecule, confirming the overall structure |
| IR | Strong absorption band around 1740 cm⁻¹ (C=O stretch), Absorption band around 1100 cm⁻¹ (C-O stretch) | Confirms the presence of the ester and ether functional groups |
| MS | Molecular ion peak corresponding to the calculated molecular weight of C22H44O3 | Confirms the molecular formula of the synthesized analogue |
Comparative Studies of Chemical Reactivity and Interaction Profiles of Analogues
Understanding the chemical reactivity and interaction profiles of novel this compound analogues is crucial for predicting their performance and stability in various formulations. Esters are generally more reactive than ethers, with the carbonyl group of the ester being susceptible to hydrolysis, especially under acidic or basic conditions. psiberg.comechemi.com
The reactivity of the ester bond in this compound analogues can be influenced by several factors. The steric hindrance around the carbonyl group, which can be altered by modifying the alcohol or acid moiety, can affect the rate of hydrolysis. Electron-donating or withdrawing groups on the acid moiety can also modulate the electrophilicity of the carbonyl carbon and thus its susceptibility to nucleophilic attack. mdpi.com
The interaction profile of the analogues with other molecules is largely determined by their polarity, hydrogen bonding capability, and lipophilicity. Altering the length and branching of the alkyl chains in either the ether or ester portion of the molecule will significantly impact its van der Waals interactions and, consequently, its solubility and emulsifying properties. libretexts.org
Comparative studies would involve subjecting the different analogues to controlled hydrolysis experiments at various pH values to determine their relative stability. mdpi.com Furthermore, their interaction with other cosmetic ingredients, such as waxes and oils, could be evaluated through solubility and viscosity measurements to build a comprehensive understanding of their performance characteristics.
Methodological Advancements in the Chemical Study of Esters and Ethers, with Relevance to Propylene Glycol Myristyl Ether Acetate
Innovations in Analytical Techniques for Complex Chemical Systems
The precise characterization of complex mixtures containing esters and ethers is fundamental to quality control, reaction monitoring, and mechanistic studies. Recent years have seen significant innovations in analytical methodologies that offer enhanced sensitivity, selectivity, and speed.
Gas chromatography (GC) remains a cornerstone for the analysis of volatile and semi-volatile compounds like propylene (B89431) glycol ethers and their acetates. cdc.goviarc.fr Modern GC methods often employ capillary columns for superior resolution and are frequently coupled with sensitive detectors like the flame ionization detector (FID) or mass spectrometry (MS). cdc.goviarc.fr The coupling of GC with MS (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also mass spectra for definitive identification of individual components in a mixture. mdpi.comunime.it For instance, methods have been developed for the determination of various propylene glycol ethers and their acetates in workplace air, utilizing adsorption onto solid sorbents followed by GC-FID analysis. researchgate.netcdc.gov These methods demonstrate high desorption efficiencies and low limits of quantification, often in the sub-ppm range. cdc.govresearchgate.net
High-performance liquid chromatography (HPLC) is another indispensable technique, especially for less volatile or thermally labile esters and ethers. mdpi.com Innovations in HPLC include the development of advanced column technologies and the coupling with detectors like diode array detectors (DAD) and tandem mass spectrometry (MS/MS), a combination known as LC-MS/MS. mdpi.commdpi.com These hyphenated techniques provide a remarkable capacity to separate and identify components within complex cosmetic formulations or biological samples. mdpi.comunime.it
Furthermore, advancements in sample preparation have streamlined analytical workflows. Solid-phase microextraction (SPME) has emerged as a solvent-free, efficient technique for extracting and concentrating analytes from various matrices before GC or HPLC analysis. mdpi.com These innovations collectively allow for more robust and detailed analysis of complex systems containing compounds like Propylene Glycol Myristyl Ether Acetate (B1210297).
Table 1: Comparison of Analytical Techniques for Ester and Ether Analysis
| Technique | Principle | Typical Analytes | Advantages | Recent Innovations | Citations |
| GC-FID | Separation based on volatility and polarity; detection by flame ionization. | Volatile ethers and esters (e.g., propylene glycol monomethyl ether). | Robust, quantitative, well-established. | Miniaturization, faster temperature programming. | cdc.goviarc.frresearchgate.net |
| GC-MS | Separation by GC; identification by mass-to-charge ratio. | Broad range of volatile and semi-volatile compounds. | High sensitivity and specificity, structural elucidation. | High-resolution MS, advanced data analysis software. | iarc.frmdpi.comunime.it |
| HPLC-DAD/MS | Separation based on polarity; detection by UV-Vis absorbance or mass. | Non-volatile, polar, or thermally labile esters and ethers. | Versatile, suitable for a wide range of polarities. | Ultra-high pressure LC (UHPLC), core-shell columns, improved MS interfaces. | mdpi.commdpi.com |
| SPME | Analyte extraction and concentration onto a coated fiber. | Volatile and semi-volatile organic compounds. | Solvent-free, simple, automatable. | Novel fiber coatings with higher selectivity and capacity. | mdpi.com |
Progress in Computational Modeling for Ester and Ether-Containing Molecules
Computational chemistry has become an indispensable tool for investigating the molecular properties and reactive behavior of esters and ethers. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomistic-level insights that are often difficult to obtain through experimental means alone.
DFT calculations are widely used to investigate the electronic structure, geometry, and thermodynamics of esterification and etherification reactions. researchgate.netacs.org For example, DFT studies have been employed to explore the reaction mechanisms of esterification, identifying transition state structures and calculating activation energy barriers. researchgate.net Such calculations can reveal the most energetically favorable reaction pathways. In one study, DFT was used to investigate the esterification of glycerol (B35011) with acetic acid, finding the reaction to be thermodynamically unfavorable under certain conditions. Another study used DFT to analyze the oxidative stability of a mixed natural ester insulating oil, demonstrating how computational methods can predict material properties. acs.org
Molecular dynamics simulations offer a way to study the dynamic behavior and conformational landscape of molecules like Propylene Glycol Myristyl Ether Acetate in different environments. MD simulations have been instrumental in understanding the behavior of ester- and ether-linked phospholipids (B1166683) in bilayers. nih.govnih.gov These studies have revealed differences in compressibility, dipole potential, and water dynamics at the bilayer interface, which are attributed to the subtle difference between the ether and ester linkage. nih.gov Such simulations can predict macroscopic properties by modeling molecular interactions over time, providing a bridge between molecular structure and bulk behavior. mdpi.com The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is another computational model that has been successfully used to predict reaction kinetics and phase equilibria in esterification systems, reducing the need for extensive experimental data. acs.org
Table 2: Applications of Computational Modeling in Ester and Ether Chemistry
| Modeling Technique | Information Obtained | Example Application | Citations |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries, activation barriers. | Investigating the mechanism of citric acid esterification; analyzing oxidative stability of ester-based oils. | researchgate.netacs.org |
| Molecular Dynamics (MD) | Conformational analysis, diffusion coefficients, intermolecular interactions, membrane properties. | Comparing the structural and dynamic properties of ether- vs. ester-linked phospholipid bilayers. | nih.govnih.govmdpi.com |
| PC-SAFT | Thermodynamic properties, reaction kinetics, phase equilibria. | Predicting the effect of solvents on esterification reaction kinetics. | acs.org |
Development of In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
Understanding reaction mechanisms and catalyst behavior requires observing chemical transformations as they happen. In situ (in place) and operando (at work) spectroscopic techniques are powerful methodologies that allow for the real-time monitoring of reactions under actual process conditions. rsc.orgchinesechemsoc.org
Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly well-suited for operando studies of ester and ether synthesis. rsc.org Attenuated Total Reflection (ATR)-IR spectroscopy can monitor species at the solid-liquid interface, providing valuable kinetic and mechanistic information. rsc.org For example, operando FTIR has been used to study the esterification of carboxylic acids over solid acid catalysts, helping to detect short-lived reaction intermediates. Raman spectroscopy is advantageous for aqueous-phase reactions due to water's weak Raman signal. rsc.org Operando UV-Vis spectroscopy has also been employed to study reaction mechanisms, such as identifying the formation of superoxide (B77818) radical anions during oxygen reduction in ether-based electrolytes. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy has also been adapted for operando studies. This technique can provide detailed structural information about species in the reaction mixture. bath.ac.uk An operando ¹H NMR spectroscopy method was used to investigate the influence of catalyst nanoparticle size and facet structure on the products of alcohol reforming, which can include ethers and esters. acs.org The results demonstrated that smaller Pt nanoparticles favored products with a lower degree of polymerization, while larger particles tended to produce more complex molecules like ethers and esters. acs.org These techniques provide a direct window into the dynamic chemical environment, facilitating the rational design of catalysts and optimization of reaction conditions. youtube.com
Table 3: In Situ and Operando Techniques for Reaction Monitoring
| Technique | Principle | Key Insights Provided | Example Reaction Studied | Citations |
| Operando FTIR | Monitors changes in vibrational modes of functional groups. | Identification of surface intermediates, catalyst deactivation, reaction kinetics. | Esterification of carboxylic acids on zeolites. | rsc.orgresearchgate.net |
| Operando Raman | Analyzes molecular vibrations based on inelastic light scattering. | Tracking species evolution in aqueous media, catalyst structural changes. | Methanol dehydrogenation, which can involve ether formation. | mdpi.comrsc.orgacs.org |
| Operando NMR | Provides structural information based on nuclear spin in a magnetic field. | Real-time quantification of reactants and products, mechanistic pathway elucidation. | Alcohol reforming to produce aldehydes, ethers, and esters. | bath.ac.ukacs.org |
High-Throughput Screening Methodologies for Chemical Reactivity and Stability
The discovery and optimization of new catalysts and reaction conditions for the synthesis of esters and ethers has been revolutionized by high-throughput screening (HTS) methodologies. These approaches allow for the rapid, parallel testing of large libraries of compounds or reaction parameters, dramatically accelerating the pace of research. rsc.orgresearchgate.net
HTS platforms often involve automated liquid handling, parallel reactor systems, and rapid analytical techniques. biorxiv.org For example, HTS has been successfully applied to screen large numbers of heterogeneous catalysts for the reductive etherification of furfural, a biomass-derived chemical. mdpi.com In one study, various commercially available metal catalysts on different supports were evaluated, quickly identifying palladium on charcoal as a highly selective catalyst. mdpi.com Similarly, HTS was used to screen additives for a Pd/C catalyst in the aerobic oxidative esterification of primary alcohols, leading to the discovery that Bi and Pb additives significantly enhanced the yield. rsc.org
The development of novel assays is crucial for HTS. Fluorescence-based assays, for instance, can provide a rapid signal for catalytic activity. rsc.org A fluorescence-based HTS method was developed to screen metal oxide catalysts for transesterification, identifying Praseodymium(IV) oxide as a highly active catalyst. rsc.org Colorimetric assays are also used for screening microbial ester biosynthesis. researchcommons.org These screening methods, often combined with statistical design of experiments and machine learning algorithms, enable the efficient exploration of vast chemical and parameter spaces, leading to the rapid identification of optimal conditions for reactivity and stability. rsc.orgbiorxiv.org
Table 4: High-Throughput Screening (HTS) Approaches in Ester and Ether Chemistry
| HTS Approach | Description | Outcome | Example | Citations |
| Parallel Catalyst Screening | Automated synthesis and testing of hundreds of catalyst formulations in parallel reactors. | Identification of novel, highly active, and selective catalysts. | Screening Pd-based catalysts with various promoters for oxidative esterification. | rsc.orgmdpi.com |
| Fluorescence-Based Assays | Use of a fluorogenic probe that produces a signal upon successful reaction. | Rapid quantification of catalytic activity for transesterification. | Discovery of PrO₂ as an efficient transesterification catalyst. | rsc.orgacs.org |
| Colorimetric Assays | A color change indicates the formation of the desired product. | Quantitative screening of microbial strains for ester production. | Identifying high ethyl acetate production from Kluyveromyces marxianus. | researchcommons.org |
| Parallel Reaction Optimization | Simultaneous screening of various reaction parameters (solvent, temperature, reagents). | Identification of optimal and more sustainable reaction conditions. | Developing a solvent-reagent selection guide for Steglich-type esterification. | rsc.orgacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
